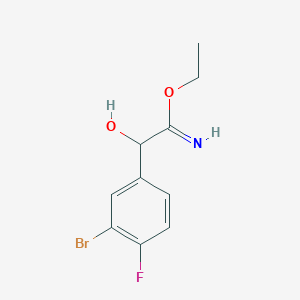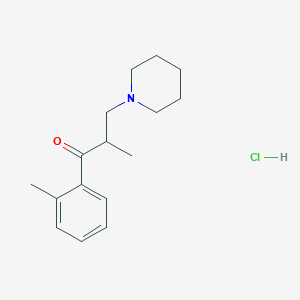
7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyphenazepam Acetate is a benzodiazepine derivative known for its hypnotic, sedative, anxiolytic, and anticonvulsant properties . It is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . This compound is primarily used in scientific research and has been sold as a designer drug .
Vorbereitungsmethoden
The synthesis of 3-Hydroxyphenazepam Acetate involves several steps. One common method includes the hydroxylation of phenazepam to produce 3-Hydroxyphenazepam, followed by acetylation to form the acetate ester . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the hydroxylation and acetylation processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
3-Hydroxyphenazepam Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, altering the compound’s properties.
Reduction: Reduction reactions can reverse the oxidation process, restoring the hydroxyl group.
Substitution: The acetate group can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxyphenazepam Acetate has several scientific research applications:
Chemistry: It is used to study the properties and reactions of benzodiazepine derivatives.
Wirkmechanismus
3-Hydroxyphenazepam Acetate exerts its effects by acting as a positive allosteric modulator of the benzodiazepine site of the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to its sedative, anxiolytic, and anticonvulsant properties. The molecular targets and pathways involved include the GABA_A receptor and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyphenazepam Acetate is similar to other benzodiazepines such as lorazepam, nifoxipam, and nitemazepam . it has unique properties, including its specific interaction with the GABA_A receptor and its distinct pharmacokinetic profile . Compared to phenazepam, 3-Hydroxyphenazepam Acetate has diminished myorelaxant properties but is equivalent in most other regards .
Similar Compounds
- Lorazepam
- Nifoxipam
- Nitemazepam
- Phenazepam
Eigenschaften
Molekularformel |
C17H12BrClN2O3 |
|---|---|
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H12BrClN2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23) |
InChI-Schlüssel |
WFNOHKYMHSJTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)





